3-Amino-5-tert-butylisoxazole
Overview
Description
3-Amino-5-tert-butylisoxazole is an organic compound with the molecular formula C7H12N2O. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its tert-butyl group at the 5-position and an amino group at the 3-position, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known to be used in the amination of aryl bromides .
Mode of Action
The mode of action of 3-Amino-5-tert-butylisoxazole involves its use as a reactant in the amination of aryl bromides . This reaction is catalyzed by Pd (dba) 3 and Xantphos .
Biochemical Pathways
It is primarily used as a reactant in chemical reactions rather than having a direct effect on biological pathways .
Pharmacokinetics
As a chemical reactant, its bioavailability would depend on the specific conditions of the reaction it is used in .
Result of Action
The result of the action of this compound is the production of aminated aryl bromides . The specific molecular and cellular effects would depend on the nature of the aryl bromide and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . It should be stored in a cool, dry place, away from fire sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
3-Amino-5-tert-butylisoxazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used in the amination of aryl bromides catalyzed by palladium complexes . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can alter the catalytic properties of the enzymes involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can cause changes in the expression levels of certain genes, thereby affecting the overall function of the cell . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, the compound’s interaction with palladium-catalyzed systems suggests a role in enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the amination of aryl bromides suggests its involvement in synthetic pathways that are crucial for biochemical research . These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby influencing its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butylisoxazole typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. The reaction is carried out in the presence of sodium hydroxide and hydroxylamine hydrochloride in water at room temperature. The reaction mixture is stirred for about 30 minutes, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the starting materials and maintaining the reaction conditions. The product is then purified through standard techniques such as recrystallization or distillation to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-tert-butylisoxazole undergoes various chemical reactions, including:
Amination: Catalyzed by palladium complexes, this reaction introduces an amino group into the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the isoxazole ring.
Common Reagents and Conditions:
Amination: Palladium (dba)3 and Xantphos are commonly used catalysts.
Substitution: Reagents such as hydroxylamine sulfate and triethylamine are used under specific conditions.
Major Products:
Scientific Research Applications
3-Amino-5-tert-butylisoxazole has several applications in scientific research:
Comparison with Similar Compounds
3-Aminoisoxazole: Lacks the tert-butyl group, making it less sterically hindered.
2-Amino-4-methylthiazole: Contains a sulfur atom in the ring, offering different chemical properties.
3-Amino-5-bromobenzotrifluoride: Has a bromine atom and trifluoromethyl group, providing unique reactivity.
Uniqueness: 3-Amino-5-tert-butylisoxazole is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Properties
IUPAC Name |
5-tert-butyl-1,2-oxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXGVZJHUKEJHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073559 | |
Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-36-4 | |
Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055809364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-tert-butylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for producing 3-Amino-5-tert-butylisoxazole?
A: A practical and regioselective synthesis of this compound (3) was achieved by reacting 4,4-Dimethyl-3-oxopentanenitrile (1) with hydroxylamine in a weakly basic aqueous solution [, ]. This reaction forms 4,4-dimethyl-3-oxopentaneamidoxime (2), which is subsequently treated with hydrochloric acid to yield the desired product. This method offers a good yield and demonstrates a straightforward approach for obtaining this compound.
Q2: How is this compound relevant to the degradation of the herbicide Isouron?
A: Research on Isouron degradation in soil identified this compound as a key degradation product []. Along with other identified metabolites, this finding suggests that soil microorganisms play a significant role in the breakdown of Isouron, highlighting the environmental fate of this herbicide.
Q3: What is the half-life of Isouron in typical agricultural settings?
A: In a model field study, the half-life of Isouron in sandy loam soil was determined to be approximately 90 days []. This information contributes to understanding the persistence and potential impact of this herbicide in agricultural environments.
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